molecular formula C16H24N2O2 B2547067 Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester CAS No. 1212106-36-9

Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester

Cat. No.: B2547067
CAS No.: 1212106-36-9
M. Wt: 276.38
InChI Key: RLAPHVKVTWWOCS-UONOGXRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.38. The purity is usually 95%.
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Scientific Research Applications

Conformational Analysis and Synthesis

The motional restrictions of the pyrrolidine ring, as found in compounds like Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester, allow it to act as a turn inducer in peptides and proteins. A study highlighted the synthesis and conformational analysis of cis- and trans-4-tert-butylprolines, which share structural similarities with the compound . The introduction of a sterically demanding tert-butyl group at C-4 in trans- and cis-configurations was shown to cause opposite puckering effects on the pyrrolidine ring, which could have implications for designing peptide and protein structures with specific conformations (Koskinen et al., 2005).

Alpha-Amidoalkylation

Another study discussed the alpha-amidoalkylation of ambident nucleophiles, including tert-butyl esters, with N-benzoylbenzylideneamine. Although not directly mentioning this compound, this research sheds light on the chemical reactions and pathways that such a compound could undergo, further expanding its potential applications in organic synthesis and medicinal chemistry (Dobrev et al., 1992).

Structural and Synthetic Studies

The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones was detailed in a study that could have relevance to the synthesis pathways of related compounds, including this compound. Such studies contribute to the understanding of synthetic strategies and structural analysis in the development of pharmacologically interesting molecules (Kandinska et al., 2006).

Coordination Chemistry

Research into PCP pincer iridium chemistry and the coordination of pyridines has implications for catalysis and material science. While not directly linked, the methodologies and coordination chemistry principles could apply to compounds like this compound in the context of developing new materials or catalytic systems (Titova et al., 2016).

Asymmetric Synthesis

A study on the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines highlights the importance of chirality and asymmetric synthesis in developing compounds with potential pharmaceutical applications. This research might inform the synthesis of enantiomerically pure forms of this compound and its derivatives, which could be crucial for their biological activity (Chung et al., 2005).

Properties

IUPAC Name

tert-butyl (3S,4R)-3-amino-4-(4-methylphenyl)pyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)17)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3/t13-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLAPHVKVTWWOCS-UONOGXRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CN(CC2N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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